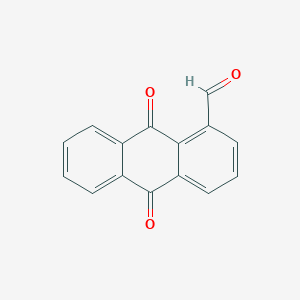
9,10-Dioxo-9,10-dihydroanthracene-1-carbaldehyde
Vue d'ensemble
Description
9,10-Dioxo-9,10-dihydroanthracene-1-carbaldehyde is an organic compound with the molecular formula C15H8O3. It is a derivative of anthraquinone, characterized by the presence of a formyl group (-CHO) at the first position of the anthraquinone structure. This compound is known for its vibrant yellow color and is used in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 9,10-Dioxo-9,10-dihydroanthracene-1-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of anthraquinone using formylating agents such as formic acid or formamide in the presence of catalysts like aluminum chloride. The reaction typically occurs under reflux conditions, ensuring the efficient introduction of the formyl group at the desired position.
Industrial Production Methods: Industrial production of this compound often employs continuous-flow methods to ensure high yield and purity. This involves the use of high-temperature reactors and optimized reaction conditions to facilitate the formylation process. The continuous-flow method allows for better control over reaction parameters, leading to a more efficient and scalable production process .
Analyse Des Réactions Chimiques
Types of Reactions: 9,10-Dioxo-9,10-dihydroanthracene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone-1-carboxylic acid.
Reduction: Reduction of this compound can yield 1-hydroxyanthraquinone.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Anthraquinone-1-carboxylic acid.
Reduction: 1-Hydroxyanthraquinone.
Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9,10-Dioxo-9,10-dihydroanthracene-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Medicine: Research indicates its potential anticancer properties, making it a candidate for drug development.
Mécanisme D'action
The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1-carbaldehyde involves its interaction with cellular components. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis through the modulation of key signaling pathways and molecular targets such as kinases and topoisomerases .
Comparaison Avec Des Composés Similaires
9,10-Dioxo-9,10-dihydroanthracene-1-carbaldehyde can be compared with other anthraquinone derivatives such as:
1-Hydroxyanthraquinone: Known for its use in dye synthesis and similar antioxidant properties.
1-Aminoanthraquinone: Extensively used in the preparation of anthraquinone dyes and exhibits different reactivity due to the presence of an amino group.
Uniqueness: this compound stands out due to its specific formyl group, which imparts unique reactivity and makes it a valuable intermediate in various chemical syntheses.
Propriétés
Formule moléculaire |
C15H8O3 |
|---|---|
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
9,10-dioxoanthracene-1-carbaldehyde |
InChI |
InChI=1S/C15H8O3/c16-8-9-4-3-7-12-13(9)15(18)11-6-2-1-5-10(11)14(12)17/h1-8H |
Clé InChI |
VZAMYPINYMMSGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













